N-benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furan ring, a benzyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core
Properties
IUPAC Name |
N-benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c25-21-18(23(30)26-14-16-7-2-1-3-8-16)13-19-22(29(21)15-17-9-6-12-32-17)27-20-10-4-5-11-28(20)24(19)31/h1-13,25H,14-15H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSLKGYJTJOJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510760-75-5 | |
| Record name | N-BENZYL-1-(2-FURYLMETHYL)-2-IMINO-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-ylmethylamine with a benzyl-substituted pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan ring and imino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide
- N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-pyrido[2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its dipyrido[1,2-a:2’,3’-d]pyrimidine core, which imparts specific chemical properties and potential applications that are distinct from other similar compounds. The presence of both furan and benzyl groups further enhances its versatility in chemical reactions and biological interactions.
Biological Activity
N-benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and the presence of various functional groups, including a furan ring and a carboxamide group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Furan Ring : Known for its aromatic properties.
- Triazatricyclo Framework : Contributes to the compound's stability and reactivity.
- Imino and Carbonyl Groups : These functionalities allow for diverse chemical reactions and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may modulate signaling pathways or inhibit enzyme activities critical for various diseases.
Biological Activities
Research indicates that compounds with similar structural features exhibit significant biological activities. The following table summarizes some of the reported activities associated with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Furan ring; amine | Antimicrobial |
| Compound B | Triazole; carbonyl | Anticancer |
| Compound C | Benzamide; furan | Anti-inflammatory |
N-benzyl-7-(furan-2-ylmethyl)-6-imino has shown promise in various preliminary assays indicating potential anticancer and antimicrobial properties.
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies have demonstrated that compounds similar to N-benzyl derivatives exhibit cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). Molecular docking studies have indicated interactions with key proteins involved in cancer cell proliferation.
-
Enzyme Inhibition :
- The compound's imino and carbonyl groups are thought to facilitate binding to enzymes such as EGFR (epidermal growth factor receptor), which plays a critical role in tumor growth and survival.
-
Antimicrobial Studies :
- Similar structures have been evaluated for antimicrobial properties against various bacterial strains, showing significant inhibitory effects.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Areas of focus may include:
- Detailed structure–activity relationship (SAR) studies.
- In vivo efficacy testing.
- Exploration of potential side effects and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
